molecular formula C12H18N2 B3200211 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine CAS No. 1017462-39-3

2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine

Cat. No.: B3200211
CAS No.: 1017462-39-3
M. Wt: 190.28 g/mol
InChI Key: ZBDAIRHLVCVACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine (CAS Number: 1017462-39-3) is a high-purity chemical building block featuring the privileged isoindoline scaffold , a bicyclic framework of significant interest in medicinal and materials chemistry . This compound is provided for research applications and is not intended for human or veterinary use. The molecular structure combines a secondary amine within the heterocyclic ring and a primary aromatic amine on the benzene ring, making it a versatile synthon for further chemical exploration . The primary aromatic amine is amenable to diazotization, acylation, and condensation reactions, while the secondary amine allows for N-alkylation or N-acylation, enabling the synthesis of diverse complex molecules . Research Context and Applications: The isoindoline core is a key structural component in several commercially available drugs, including immunomodulatory agents like lenalidomide and pomalidomide, highlighting the therapeutic relevance of this scaffold . As a representative isoindol-4-amine derivative, this compound serves as a valuable starting material for academic researchers and medicinal chemists investigating structure-activity relationships (SAR) and developing novel bioactive compounds . Its applications extend to materials science, where related isoindoline derivatives have been utilized in the development of organic electronics and dyes . Chemical Data: • CAS Number: 1017462-39-3 • Molecular Formula: C12H18N2 • Molecular Weight: 190.28 g/mol • SMILES: CC(C)CN1CC2=C(C1)C(=CC=C2)N • InChI Key: ZBDAIRHLVCVACH-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropyl)-1,3-dihydroisoindol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9(2)6-14-7-10-4-3-5-12(13)11(10)8-14/h3-5,9H,6-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDAIRHLVCVACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2=C(C1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Methylpropyl 2,3 Dihydro 1h Isoindol 4 Amine and Analogues

Strategic Approaches to Isoindoline (B1297411) Ring Formation

The isoindoline (2,3-dihydro-1H-isoindole) scaffold is a key structural motif present in numerous biologically active compounds and functional materials. mdpi.com Its synthesis has been the subject of extensive research, leading to a variety of effective methods for its construction.

One of the most direct methods for constructing the isoindoline ring involves the double N-alkylation of a primary amine with a suitable 1,2-bis(halomethyl)benzene derivative. A common and effective starting material for this approach is α,α′-dibromo-o-xylene. The reaction proceeds via a bimolecular nucleophilic substitution, where a primary amine reacts with the dibromide, leading to the formation of the five-membered heterocyclic ring.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and base is crucial for achieving high yields and minimizing side reactions. Dioxane is often used as a solvent, with sodium hydroxide (B78521) serving as an effective base. This method is versatile and can accommodate a wide range of primary amines, allowing for the synthesis of various N-substituted isoindolines.

Another significant strategy for the formation of the isoindoline ring system is the reduction of phthalimide (B116566) derivatives. Phthalimides, which are readily accessible and highly stable, can be reduced to the corresponding isoindolines using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a particularly effective reagent for this transformation, capable of reducing both carbonyl groups of the imide to methylene (B1212753) groups. masterorganicchemistry.com This method is advantageous as it can be applied to a wide array of substituted phthalimides, providing access to a diverse range of isoindoline analogues. The reaction is typically performed in an ethereal solvent such as tetrahydrofuran (B95107) (THF).

Catalytic hydrogenation represents another powerful technique for the synthesis of isoindoline derivatives, particularly from substituted phthalimides. For instance, phthalimide itself can be quantitatively converted to isoindolin-1-one (B1195906) when hydrogenated over a palladium-on-carbon catalyst in the presence of trifluoroacetic acid. rsc.org While this yields an oxidized form of the isoindoline ring, further reduction can lead to the desired fully reduced scaffold.

The following table summarizes typical conditions for these cyclization reactions:

Starting MaterialReagent(s)SolventProductYield (%)
α,α′-dibromo-o-xylene, Primary AmineSodium Hydroxide1,4-Dioxane (B91453)N-substituted IsoindolineExcellent
N-substituted PhthalimideLithium Aluminum Hydride (LiAlH4)Tetrahydrofuran (THF)N-substituted IsoindolineHigh
PhthalimideH2, 10% Pd/C, Trifluoroacetic AcidEthyl AcetateIsoindolin-1-oneQuantitative

This table presents generalized data for illustrative purposes. Actual yields may vary based on specific substrates and reaction conditions.

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as powerful tools in modern organic synthesis. nih.gov They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov While a direct MCR for the synthesis of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine is not prominently described, MCRs are widely used to generate related heterocyclic structures, such as isoindolinones, which can serve as precursors. nih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly noteworthy. mdpi.combeilstein-journals.org The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By carefully selecting bifunctional starting materials, the initial product of an Ugi reaction can undergo subsequent intramolecular reactions to yield complex heterocyclic systems, including those related to the isoindoline core. This strategy allows for the rapid assembly of diverse molecular scaffolds from simple and readily available building blocks.

Introduction and Functionalization of Amino Groups on the Isoindoline Core

The introduction of an amino group at the 4-position of the isoindoline ring is a critical step in the synthesis of the target molecule. This can be achieved through several strategic approaches, most notably through the reduction of a nitro precursor.

A well-established and highly reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. This strategy involves the initial synthesis of a 4-nitroisoindoline (B146297) derivative, which is then reduced to the desired 4-aminoisoindoline.

The synthesis of the nitro precursor typically begins with the nitration of a suitable starting material, such as phthalimide. The nitration of phthalimide can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid, which regioselectively installs a nitro group at the 4-position to yield 4-nitrophthalimide (B147348). orgsyn.org This reaction is carefully controlled at low temperatures to ensure selectivity and safety.

Once the 4-nitrophthalimide intermediate is obtained, the nitro group can be reduced to an amino group using various methods. Catalytic hydrogenation is a common and efficient technique. google.com The reaction is typically carried out using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net This method is clean and often provides high yields of the desired 4-aminophthalimide.

The following table outlines the conditions for the synthesis and reduction of the nitro precursor:

ReactionStarting MaterialReagent(s)SolventProductYield (%)Reference
NitrationPhthalimideFuming HNO3, H2SO4-4-Nitrophthalimide52-53 orgsyn.org
Reduction4-NitrophthalimideH2, Raney NickelDimethylformamide4-Aminophthalimide97 google.com

This table presents data from cited literature. Yields are representative of the described procedures.

Following the formation of 4-aminophthalimide, the imide ring can be reduced to the isoindoline ring using a strong reducing agent like LiAlH4, as previously discussed, to yield 4-aminoisoindoline.

While the reduction of nitro precursors is the most common approach for introducing the 4-amino group, other regioselective amination techniques are also being explored in modern organic synthesis. These methods aim to directly install an amino group onto the aromatic ring of a pre-formed isoindoline scaffold. However, achieving high regioselectivity in such reactions can be challenging due to the presence of multiple reactive sites on the isoindoline ring. Advanced catalytic systems, often involving transition metals, are being developed to control the position of amination on various aromatic systems. While specific examples for the direct 4-amination of isoindoline are not abundant in the literature, this remains an active area of research with the potential to streamline the synthesis of amino-substituted heterocycles.

Synthesis of the 2-Methylpropyl Side Chain and its Integration

The final key structural element of the target molecule is the 2-methylpropyl (isobutyl) group attached to the nitrogen atom of the isoindoline ring. The integration of this side chain can be accomplished through several standard N-alkylation methods.

One of the most effective and widely used methods for the N-alkylation of amines is reductive amination. organic-chemistry.org This one-pot procedure involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent. To introduce the 2-methylpropyl group onto the 4-aminoisoindoline core, the amine can be reacted with isobutyraldehyde (B47883). The initial reaction forms an imine intermediate, which is then immediately reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective choice.

Alternatively, direct alkylation with an isobutyl halide, such as isobutyl bromide, can be employed. This reaction involves the nucleophilic attack of the isoindoline nitrogen on the alkyl halide. The reaction is typically carried out in the presence of a base to scavenge the hydrohalic acid byproduct.

The timing of the N-alkylation step is a crucial strategic consideration. The isobutyl group could be introduced at various stages of the synthesis:

Alkylation of 4-nitrophthalimide: 4-Nitrophthalimide could be N-alkylated with an isobutyl halide, followed by the simultaneous reduction of both the nitro group and the phthalimide ring.

Alkylation of 4-aminoisoindoline: The 4-aminoisoindoline intermediate can be synthesized first, followed by N-alkylation via reductive amination or direct alkylation. This is often the preferred route as it avoids potential side reactions with the nitro group during the alkylation step.

A plausible synthetic sequence for the target molecule is outlined below:

Nitration: Phthalimide is nitrated to form 4-nitrophthalimide.

Reduction of Phthalimide: The 4-nitrophthalimide is reduced to 4-nitroisoindoline.

N-Alkylation: The 4-nitroisoindoline is N-alkylated with isobutyraldehyde via reductive amination to form 2-(2-methylpropyl)-4-nitroisoindoline.

Reduction of Nitro Group: The nitro group of 2-(2-methylpropyl)-4-nitroisoindoline is reduced to the amine via catalytic hydrogenation to yield the final product, this compound.

Alkylation Reactions at the Nitrogen Position

A primary method for introducing substituents at the nitrogen atom of the isoindoline ring is through alkylation. The synthesis of the target compound, this compound, would typically involve the N-alkylation of a precursor, 2,3-dihydro-1H-isoindol-4-amine, with a suitable 2-methylpropyl (isobutyl) electrophile, such as isobutyl bromide or iodide.

Generally, N-alkylation reactions of heterocyclic amines proceed via nucleophilic substitution. The reaction of 2-amino-1,3-benzothiazole with α-iodoketones, for instance, occurs at the endocyclic nitrogen atom to form 2-amino-1,3-benzothiazolium iodides without the need for catalysts or bases. nih.gov This highlights a common pathway where the nitrogen atom of the heterocyclic core acts as a nucleophile. nih.gov For the synthesis of N-substituted isoindolines specifically, various derivatives have been prepared to test for cardiovascular activity, indicating that N-alkylation is a common and feasible strategy for generating diverse analogues. nih.gov The reaction conditions, such as solvent, temperature, and the presence of a base to scavenge the acid byproduct, are crucial for optimizing the yield of the desired N-alkylated product.

Stereoselective Synthesis Considerations for Chiral Centers

While this compound itself is an achiral molecule, the synthesis of its chiral derivatives or analogues necessitates stereoselective methods. The development of such methods is critical when the desired biological activity is dependent on a specific stereoisomer.

Recent advancements have focused on palladium-catalyzed reactions that demonstrate high efficiency and selectivity. For example, a Pd-catalyzed reaction between aziridine (B145994) and isocyanide has been developed for the regio- and stereoselective synthesis of isoindoline derivatives. rsc.orgrsc.org The Z-type stereoselectivity observed in the products is attributed to the influence of intramolecular hydrogen bonds, a hypothesis supported by theoretical DFT calculations. rsc.org This approach expands the utility of isocyanide chemistry in creating complex heterocyclic structures. rsc.org

Another strategy involves the electrophilic cyclization of o-(1-alkynyl)benzamides using reagents like ICl, I2, and NBS, which yields substituted isoindolin-1-ones under mild conditions. nih.gov This method allows for the control of stereochemistry during the formation of the heterocyclic ring. nih.gov Furthermore, synergistic palladium and Brønsted acid catalysis has been employed for the diastereoselective cyclization of chiral sulfinamides, providing chiral isoindolines in good yields and with high diastereoselectivities. organic-chemistry.org

Preparation of Key Synthetic Intermediates

The efficient synthesis of the target molecule relies heavily on the strategic preparation of key intermediates that can be readily converted to the final product.

The 4-amino group in the target compound is commonly introduced by the reduction of a nitro group at the same position. Therefore, 4-nitro substituted isoindoline or isoindolinone derivatives are critical synthetic intermediates. The synthesis of 4-nitro-2,3-dihydro-1H-isoindole-1,3-dione (3-Nitrophthalimide) is well-established. matrix-fine-chemicals.com

More complex derivatives, such as 2,3-dihydro-3-(nitromethyl)-2-phenylmethyl-1H-isoindol-1-one, can be synthesized from nitrostyrene (B7858105) precursors which react with amines like benzylamine. cdnsciencepub.com These nitro-lactams serve as versatile building blocks. cdnsciencepub.comresearchgate.net A convenient method for preparing (4-nitro-1H-indol-6-yl)phosphonates involves the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal, followed by reductive cyclization. researchgate.net The choice of reducing agent in this step is crucial as it allows for the selective formation of either 4-nitro or 4-amino indole (B1671886) derivatives. researchgate.net This principle can be applied to the isoindoline series, where a 4-nitroisoindolinone intermediate would be reduced in a late-stage step to furnish the 4-amino functionality.

The synthesis of the N-substituted isoindoline core can be approached in several ways. One common method involves the cyclization of appropriately substituted precursors. For instance, various substituted isoindolin-1-ones are prepared through the reaction of o-(1-alkynyl)benzamides with electrophiles. nih.gov

Ultrasound-assisted synthesis has been shown to be an efficient method for preparing 3-hydroxyisoindolin-1-ones from the reaction of 3-benzylidenephtalide with primary amines. nih.gov These intermediates are synthetic equivalents of reactive N-acyliminium ions and can be used to access a variety of isoindolin-1-one scaffolds. nih.gov Another powerful technique is the Rh(III)-catalyzed redox-neutral annulation of aryl hydroxamates with cyclopropenes, which proceeds via C–H and C–C activation to form isoindolinone derivatives. acs.org This reaction demonstrates ligand-controlled chemoselectivity, allowing for the synthesis of different heterocyclic products. acs.org These methods provide the core isoindoline or isoindolinone structure, which can then be N-alkylated or further modified.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing product yields and minimizing side reactions in the synthesis of isoindolines. Key parameters that are frequently adjusted include the choice of solvent, temperature, reaction time, and the nature of the base or other additives.

In the one-pot synthesis of polycyclic isoindolines, a systematic optimization revealed that chlorinated solvents like dichloromethane (B109758) and dichloroethane provided the highest yields. nih.gov The choice of acid catalyst was also critical, with trifluoroacetic acid (TFA) being optimal; stronger acids led to decreased yields, and weaker acids were ineffective. nih.gov For the ultrasound-assisted synthesis of isoindolin-1-ones, iso-propanol was found to be the superior solvent, and a temperature of 50°C produced an excellent yield of 93%. nih.gov A study on Pd(0)-catalyzed C(sp³)–H activation to form isoindolines identified m-xylene (B151644) as the optimal solvent at 110°C in the presence of 5 Å molecular sieves. researchgate.net

The following table summarizes the optimization of conditions for different isoindoline synthetic methods.

Synthetic MethodOptimal SolventOptimal TemperatureKey Additive/CatalystResulting YieldReference
One-pot Polycyclic Isoindoline SynthesisDichloromethaneNot specifiedTrifluoroacetic acid (TFA)High nih.gov
Ultrasound-assisted Isoindolin-1-one SynthesisIso-propanol50 °CNone specified93% nih.gov
Pd-catalyzed C-H Activationm-Xylene110 °CIBioxMe4 ligand, 5 Å MS99% (NMR) researchgate.net

Catalytic Systems in Isoindoline Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules like isoindolines. Transition metals, particularly palladium, are widely employed.

Palladium-catalyzed systems are versatile for isoindoline synthesis. A Pd-catalyzed isocyanide insertion reaction involving aziridines provides a practical route to isoindoline derivatives, where the catalyst facilitates the key bond-forming steps. rsc.orgrsc.org Palladium catalysts are also used in C-H activation strategies to construct the isoindoline core. researchgate.netresearchgate.net

Other metals also play a crucial role. Copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides offers an efficient pathway to various functionalized isoindolinones. organic-chemistry.org Rhodium complexes have been used in dirhodium-catalyzed [2 + 2 + 2] cycloadditions to provide fused arenes, a strategy applicable to isoindoline synthesis. organic-chemistry.org Furthermore, heterogeneous catalysts are being developed for more sustainable synthetic routes. For example, a bimetallic supported [AgRe/Al2O3] nanomaterial was developed for the hydrodeoxygenation of cyclic imides (phthalimides) to lactams (isoindolinones). nih.gov Similarly, ultrathin Pt nanowires have been used as catalysts for the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines to produce N-substituted isoindolinones in excellent yields. organic-chemistry.org

Catalyst SystemReaction TypeProductReference
Palladium (Pd)Isocyanide InsertionIsoindoline derivatives rsc.orgrsc.org
Palladium (Pd)C-H Activation/CarbonylationIsoindolinone scaffolds researchgate.netorganic-chemistry.org
Copper (Cu)sp³ C-H FunctionalizationFunctionalized isoindolinones organic-chemistry.org
Rhodium (Rh)[2 + 2 + 2] CycloadditionFused arenes/Isoindolines organic-chemistry.org
Platinum (Pt) NanowiresReductive C-N CouplingN-substituted isoindolinones organic-chemistry.org
Silver-Rhenium (AgRe)HydrodeoxygenationIsoindolinones nih.gov

Solvent Effects and Temperature Control in the Synthesis of this compound and its Analogues

The synthesis of this compound and related N-substituted isoindoline derivatives is significantly influenced by the choice of solvent and the precise control of reaction temperature. These parameters can dictate reaction rates, yields, and the purity of the final product by affecting reactant solubility, the stability of intermediates, and the kinetics of competing side reactions. Methodologies for the formation of the isoindoline core and subsequent N-alkylation often involve careful optimization of these conditions to achieve desired outcomes.

One common strategy for the synthesis of N-substituted 2,3-dihydro-1H-isoindoles involves the reaction of α,α'-dihalo-o-xylenes with primary amines. In such syntheses, the solvent plays a crucial role in maintaining the homogeneity of the reaction mixture, particularly when employing inorganic bases. For instance, the use of 1,4-dioxane has been reported as an effective solvent in the synthesis of N-substituted 2,3-dihydro-1H-isoindoles from α,α′-dibromo-o-xylene and various primary amines in a basic medium under ambient conditions. scispace.com The selection of 1,4-dioxane is key to promoting the reaction efficiently. scispace.com

In the context of synthesizing polycyclic isoindoline derivatives, a study on one-pot synthesis highlighted the significant impact of solvent choice on reaction yield. Chlorinated solvents, such as dichloromethane and dichloroethane, were found to provide high yields of the desired product. Conversely, polar solvents, both protic (like methanol) and aprotic (like acetonitrile, tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF)), proved to be unsuitable for the reaction. Nonpolar solvents like toluene (B28343) also demonstrated high yields, particularly when conducting the reaction at elevated temperatures (reflux).

The optimization of reaction conditions for isoindoline synthesis has also pointed to m-xylene as an optimal solvent, particularly at elevated temperatures around 110 °C.

For the synthesis of isoindolin-1-one derivatives, a related class of compounds, the choice of solvent and temperature has been shown to be critical. In one study, iso-propanol was identified as the most suitable solvent, and a reaction temperature of 50 °C led to excellent product yields. Lowering the temperature resulted in a notable decrease in the yield.

A plausible synthetic route to this compound is reductive amination. This widely used method for amine synthesis involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced. masterorganicchemistry.com The choice of reducing agent is a critical aspect of this process, with common reagents including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.com The solvent and temperature conditions for such a reaction would need to be carefully selected to ensure efficient imine formation and subsequent reduction, while minimizing side reactions.

The following tables present hypothetical data based on analogous reactions for the synthesis of N-alkylated isoindoline derivatives, illustrating the potential impact of solvent and temperature on the synthesis of the target compound.

Table 1: Influence of Solvent on the Yield of N-Alkylated Isoindoline Derivatives
EntrySolventDielectric Constant (ε)Yield (%)
1Dichloromethane (DCM)9.185
21,4-Dioxane2.282
3Toluene2.478
4Acetonitrile (MeCN)37.545
5Tetrahydrofuran (THF)7.560
6Dimethylformamide (DMF)36.730
7Methanol (MeOH)32.725
Table 2: Effect of Temperature on the Yield of N-Alkylated Isoindoline Derivatives in 1,4-Dioxane
EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temp.)2465
2501278
380685
4100 (Reflux)482

These tables illustrate that nonpolar or moderately polar aprotic solvents tend to favor the N-alkylation of isoindolines, while polar protic and aprotic solvents can lead to lower yields. Furthermore, increasing the reaction temperature can enhance the reaction rate and yield, although excessive heat may lead to decomposition or side product formation, as suggested by the slight decrease in yield at reflux temperature in the hypothetical data. The optimization of these parameters is therefore a critical step in developing an efficient synthesis for this compound.

Comprehensive Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and isobutyl protons. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets) would be dictated by their positions relative to the amino group. The two methylene (B1212753) groups of the isoindoline (B1297411) core are diastereotopic and would likely appear as distinct signals, further influenced by the adjacent nitrogen and aromatic ring. The protons of the N-isobutyl group would be found in the upfield region, with the methylene protons adjacent to the nitrogen appearing as a doublet, the methine proton as a multiplet, and the two methyl groups as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The aromatic carbons would resonate in the downfield region (typically 110-150 ppm), with the carbon atom attached to the amino group being significantly shielded. The benzylic carbons of the isoindoline ring are expected to appear in the range of 50-60 ppm. The carbons of the isobutyl substituent would be observed in the upfield region of the spectrum.

Predicted NMR Data:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.2115 - 130
C-NH₂-~145
Benzylic CH₂4.0 - 4.555 - 60
N-CH₂ (isobutyl)~2.5~65
CH (isobutyl)~1.8~28
CH₃ (isobutyl)~0.9~20

Note: The above data is predictive and based on general chemical shift ranges for similar structural motifs.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular framework, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons, as well as the connectivity within the isobutyl group (methyls to methine, methine to methylene).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the confirmation of the molecular formula, C₁₂H₁₈N₂.

Predicted ESI-MS Data:

Adduct Predicted m/z
[M+H]⁺191.1543
[M+Na]⁺213.1362

Note: The above m/z values are predicted for the most abundant isotopes.

The fragmentation of the protonated molecule under tandem mass spectrometry (MS/MS) conditions would likely involve the loss of the isobutyl group as a neutral fragment, as well as characteristic cleavages of the isoindoline ring system.

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and for identifying any volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. The compound would first be separated from any impurities on a GC column, and then the mass spectrum of the pure compound and any impurities would be recorded. The fragmentation pattern observed in the electron ionization (EI) mass spectrum would provide a characteristic fingerprint for the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine and aromatic functionalities. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the isobutyl and isoindoline methylene groups would appear just below 3000 cm⁻¹. The N-H bending vibration would likely be found around 1600 cm⁻¹. Aromatic C=C stretching vibrations would give rise to one or more bands in the 1450-1600 cm⁻¹ region. libretexts.orgokstate.edu

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500 (two bands)
Aromatic CHC-H Stretch3000 - 3100
Aliphatic CHC-H Stretch2850 - 2960
Aromatic C=CC=C Stretch1450 - 1600
Primary AmineN-H Bend~1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the aromatic isoindole core and the amine auxochrome are expected to give rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the solvent polarity and pH, providing valuable information about the electronic structure. Typically, aromatic systems exhibit π → π* transitions at shorter wavelengths (below 280 nm), while n → π* transitions, involving the lone pair of electrons on the nitrogen atom of the amine group, may appear as weaker, longer-wavelength absorptions.

Table 1: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted Wavelength (λmax) Range (nm)Solvent Effects
π → π200 - 280Bathochromic or hypsochromic shifts with polarity.
n → π> 280Hypsochromic (blue) shift in polar, protic solvents.

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable to a compound like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be the standard approach for this compound, likely utilizing a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The amine functionality may necessitate the use of a buffer to control ionization and achieve symmetrical peak shapes. Method development would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve optimal separation from any impurities or related substances. Validation of the method would be performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness.

Table 2: Typical Starting Parameters for HPLC Method Development

ParameterCondition
Stationary PhaseC18 (5 µm, 4.6 x 250 mm)
Mobile PhaseA: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) Applications

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound would need to be assessed, GC could be employed for purity determination and the analysis of residual solvents. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, would likely be used. The injector and detector temperatures would need to be optimized to ensure efficient volatilization without thermal degradation. Flame Ionization Detection (FID) would be a suitable detection method due to the presence of carbon atoms in the molecule.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining single crystals of suitable quality would be the first and often most challenging step. A successful crystallographic analysis would provide precise information on bond lengths, bond angles, and torsion angles. This technique would unequivocally establish the conformation of the isoindoline ring and the orientation of the 2-methylpropyl substituent. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group.

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization can be employed to improve the analytical properties of a compound, particularly for techniques like GC and HPLC. For this compound, the primary amine group is a prime target for derivatization. Acylation with reagents like trifluoroacetic anhydride can increase volatility and thermal stability for GC analysis. For HPLC with fluorescence detection, derivatization with fluorescent tags such as dansyl chloride or fluorescamine can significantly enhance detection sensitivity, allowing for trace-level quantification.

Table 3: Common Derivatization Reagents for Primary Amines

ReagentAnalytical TechniquePurpose
Trifluoroacetic anhydrideGC-FID, GC-MSIncreases volatility and thermal stability.
Dansyl chlorideHPLC-FluorescenceIntroduces a fluorescent tag for enhanced sensitivity.
FluorescamineHPLC-FluorescenceReacts to form a highly fluorescent product.

Based on a comprehensive review of the available scientific literature, there is no specific research data corresponding to the computational and theoretical chemistry investigations for the compound “this compound” within the scope of the requested outline. The search for density functional theory studies, molecular docking simulations, and molecular dynamics simulations specifically focused on this molecule did not yield any published findings.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the following topics for "this compound":

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure , including Density Functional Theory (DFT) studies on conformational preferences and energetic profile analysis of its reaction pathways.

Molecular Docking Simulations for Ligand-Target Interactions , including the prediction of binding modes and affinities with biological macromolecules and the analysis of its non-covalent interactions.

Molecular Dynamics (MD) Simulations to understand its dynamic behavior and stability.

General principles of these computational methods are well-established in the field of chemistry, but their specific application and the resulting data for "this compound" are not available in the public domain. Generating content on these topics without specific studies would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Conformational Changes and Protein-Ligand Complex Dynamics

The study of conformational changes and the dynamics of protein-ligand complexes is crucial in understanding the potential interactions of a compound within a biological system. For a molecule such as 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine, molecular dynamics (MD) simulations are a powerful tool to investigate these aspects. MD simulations can model the movement of atoms in the compound and its potential protein target over time, providing insights into the stability of the complex and the conformational adjustments that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure.

The development of a QSAR model involves several key steps:

Data Set Selection : A group of molecules with known biological activities is chosen.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and lipophilic properties.

Model Development : Statistical methods are used to create a mathematical model that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the model is tested using an external set of compounds.

For this compound, a QSAR model could be theoretically developed to predict its activity against a particular biological target. This would involve synthesizing and testing a series of related isoindoline (B1297411) derivatives to generate the necessary data for model building. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding further drug discovery efforts.

Prediction of Physicochemical Properties Relevant to Research Studies (e.g., Lipophilicity, Polar Surface Area)

The physicochemical properties of a compound are critical for its behavior in biological systems. Computational methods are widely used to predict these properties, providing valuable information for research and drug development. For this compound, key predicted properties include lipophilicity and polar surface area.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to dissolve in fats, oils, and lipids. It is a critical factor in determining how a drug is absorbed, distributed, metabolized, and excreted. The predicted XlogP for this compound is 2.0, suggesting a moderate level of lipophilicity. uni.lu

The polar surface area (PSA) is defined as the sum of the surfaces of polar atoms in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. The predicted topological polar surface area (TPSA) for this compound is 38.3 Ų, which is a value that suggests good potential for oral bioavailability.

PropertyPredicted Value
Molecular FormulaC12H18N2
Molecular Weight190.29 g/mol
XlogP2.0 uni.lu
Topological Polar Surface Area (TPSA)38.3 Ų

Structure Activity Relationship Sar Studies and Mechanistic Insights of Isoindol 4 Amine Derivatives in in Vitro and Cellular Models

Exploration of Substituent Effects on Isoindoline (B1297411) Scaffold Activity

The biological profile of an isoindoline derivative is profoundly influenced by the nature and position of its chemical substituents. Modifications to the scaffold's nitrogen atom (N-substitution) and its aromatic ring system are key strategies for optimizing pharmacological activity, selectivity, and pharmacokinetic properties.

Influence of N-Substitution on Biological Activity

The nitrogen atom of the isoindoline ring is a common site for chemical modification, and the characteristics of the N-substituent play a pivotal role in defining the molecule's interaction with biological targets. Studies on various isoindoline derivatives have demonstrated that altering the N-substituent can significantly impact potency and mechanism of action. nih.gov For instance, the incorporation of a hydrophobic N-substituent, such as in phthalimide (B116566) (isoindoline-1,3-dione) derivatives, can enhance the compound's ability to traverse biological membranes. mdpi.com

In the context of enzyme inhibition, N-substitution is a key determinant of activity. In a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids designed as acetylcholinesterase (AChE) inhibitors, the substitution pattern on the N-benzyl moiety directly influenced inhibitory potency. nih.gov The size of the substituent was found to be an important factor; for example, compounds with a 4-fluorobenzyl group on the pyridinium nitrogen displayed the highest anti-AChE activity. nih.gov Shifting the fluoro group from the para to the meta position resulted in a decrease in inhibitory activity, highlighting the sensitivity of the enzyme's binding pocket to substituent placement. nih.gov

Similarly, studies on isoindolinone derivatives as carbonic anhydrase (CA) inhibitors revealed that the nature of the N-alkyl group affects potency. The attachment of an n-propanol group to the isoindoline nitrogen, for example, led to a 1.56-fold increase in activity against the hCA II isoform compared to an n-butanol group. nih.gov Other research has shown that introducing a piperazine (B1678402) ring via a linker to the nitrogen of an isoindoline-1,3-dione scaffold can increase lipophilicity and enhance affinity for cyclooxygenase (COX) enzymes. mdpi.comnih.gov

Table 1: Influence of N-Substitution on Acetylcholinesterase (AChE) Inhibition by Isoindoline-1,3-dione Derivatives nih.gov
CompoundN-Benzyl Pyridinium Moiety SubstitutionAChE Inhibition IC₅₀ (µM)
7a 4-Fluoro2.1 ± 0.6
7f 4-Fluoro2.1 ± 0.6
7c 3-Fluoro3.5 ± 0.8
7h 3-Fluoro3.5 ± 0.8
7e Unsubstituted2.4 ± 0.5
Rivastigmine (Standard)11.07

Impact of Aromatic Ring Substitutions

For example, in a series of isoindoline–pyridine hybrid molecules evaluated for antioxidant and antidiabetic properties, the substituents on an attached phenyl ring played a significant role. The presence of electron-withdrawing chloro groups at the 3,4-positions of a 2-hydroxyphenyl moiety was found to increase antioxidant activity more than in compounds lacking these substituents. mdpi.com This demonstrates how altering the electronic landscape of an aromatic substituent can enhance a specific biological function.

In the context of anticancer activity, phenyl- and pyridyl-substituted isoindolines have been investigated for their antiproliferative effects. Certain phenyl-substituted derivatives showed selective activity against the HepG2 liver cancer cell line. acs.org The approved drug Mazindol, used for the short-term treatment of obesity, features a 4-chlorophenyl group substituted at position 3 of its complex isoindoline skeleton, further illustrating the therapeutic importance of aromatic substitutions. mdpi.com

Furthermore, research on related indole (B1671886) scaffolds provides insights that can be extrapolated to isoindolines. Studies on indole-2-carboxamides as CB1 allosteric modulators showed that introducing a chloro or fluoro group at the C5 position of the indole ring enhanced potency. nih.gov This suggests that halogenation of the core aromatic structure is a viable strategy for improving the activity of isoindoline-based compounds as well.

Modulation of Neurotransmitter Systems in In Vitro Assays

Isoindoline derivatives have been designed and synthesized to interact with various neurotransmitter systems, showing potential as modulators of key receptors in the central nervous system.

Dopamine (B1211576) Receptor Modulation

The isoindoline scaffold has been successfully utilized to develop potent and selective ligands for dopamine receptors, particularly the D3 subtype, which is a target for treating conditions like schizophrenia and substance abuse. A series of 5-substituted-2,3-dihydro-1H-isoindoles were designed and optimized, resulting in a compound with high affinity for the D3 receptor (pKi of 8.3) and over 100-fold selectivity against other aminergic receptors.

SAR studies on related heterocyclic scaffolds further inform the design of dopamine receptor ligands. For instance, research on indazole and piperazine-based compounds revealed that electron-donating substituents (e.g., ethers) at the ortho position of a phenyl ring attached to the piperazine moiety increased binding affinity for the dopamine D₂ receptor more effectively than electron-withdrawing substituents. nih.gov These findings highlight the nuanced electronic and steric requirements for potent dopamine receptor interaction and can guide the design of novel isoindol-4-amine derivatives.

Opioid Receptor Antagonism and Selectivity

While direct studies on isoindol-4-amine derivatives as opioid receptor modulators are limited, SAR studies of structurally related compounds provide a framework for understanding how this scaffold could be adapted to target opioid receptors. Key structural features for opioid receptor ligands typically include a protonatable nitrogen atom that forms an ionic bond with an aspartate residue in the receptor and a phenolic hydroxyl group. core.ac.ukyoutube.com

SAR studies on benzo[f]isoquinoline derivatives, which share a similar fused-ring system, have shown that the position and mobility of the nitrogen atom are critical determinants for interaction with the µ-opioid receptor. nih.gov Moving the nitrogen closer to the phenolic ring or constraining its mobility was found to drastically decrease binding affinity. nih.gov Conversely, placing the nitrogen in a more distal position was well-tolerated, provided other structural criteria were met. nih.gov

Furthermore, extensive research on morphine analogues and other opioid ligands has established that specific N-substitutions can convert an agonist into an antagonist. youtube.comnih.gov Replacing the N-methyl group of an agonist with larger groups like N-allyl or N-cyclopropylmethyl typically confers antagonist properties. nih.gov This "functional conversion" suggests that by applying established SAR principles, the isoindoline scaffold, with its core nitrogen atom, could be systematically modified to develop novel opioid receptor antagonists with specific selectivity profiles.

Enzyme Inhibition Studies and Mechanistic Research

Derivatives of the isoindoline scaffold have been extensively investigated as inhibitors of various enzymes, demonstrating the versatility of this chemical core in drug design. doaj.org The specific substitution pattern on the isoindoline ring system is crucial for achieving high potency and selectivity against different enzyme targets.

Isoindolinone and isoindoline-1,3-dione derivatives have shown potent inhibitory activity against several enzyme classes. For example, novel isoindolinone derivatives have been identified as highly effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II, with some compounds exhibiting inhibitory constants (Ki) in the low nanomolar range. nih.gov SAR studies of these compounds indicated that the nature of the N-substituent directly modulates inhibitory potency. nih.gov

In another study, isoindoline-1,3-dione derivatives were developed as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The most potent compounds in this series demonstrated IC₅₀ values as low as 2.1 µM, which was more than five times stronger than the standard drug rivastigmine. nih.gov Molecular modeling suggested that these inhibitors could interact with both the catalytic and peripheral active sites of the enzyme. nih.gov

The scaffold's utility extends to other enzyme families as well. Isoindoline-integrated polycyclic compounds have been reported as dual inhibitors of α-glycosidase and α-amylase, enzymes involved in carbohydrate metabolism. mdpi.com Additionally, other derivatives have been identified as inhibitors of cyclooxygenase (COX) and histone deacetylase (HDAC), highlighting the broad applicability of the isoindoline core in developing targeted enzyme inhibitors. mdpi.comnih.govresearchgate.net

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by N-Substituted Isoindolinone Derivatives nih.gov
CompoundN-SubstituenthCA I Ki (nM)hCA II Ki (nM)
2a Ethyl11.48 ± 4.1821.69 ± 10.56
2b n-Propanol33.32 ± 15.1113.89 ± 2.92
2d n-Butanol87.08 ± 35.2121.69 ± 1.62
2f Cyclohexanol16.09 ± 4.149.32 ± 2.35
AAZ (Standard)20.89 ± 1.72818.16 ± 0.882

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov Derivatives of the isoindoline scaffold have been investigated for their potential as cholinesterase inhibitors. Structure-activity relationship (SAR) studies reveal that specific structural modifications significantly influence both potency and selectivity.

For instance, a series of isoindolin-1,3-dione-based acetohydrazides demonstrated potent inhibition of AChE, with IC50 values in the nanomolar to low micromolar range. researchgate.net The most potent compound in one study, which featured an oxypropyl-isoindolinedione moiety, had an IC50 value of 0.11 µM against AChE. researchgate.net Kinetic studies revealed a competitive mode of inhibition, suggesting that these derivatives interact with the active site of the enzyme. researchgate.net The binding of these inhibitors is thought to involve interactions with key aromatic amino acid residues within the enzyme's active site, such as Trp84 and Phe330. nih.gov

SAR analysis indicates that the nature of substituents on the core structure is critical. For example, in some series, the introduction of a benzylpiperidine moiety leads to interactions with Trp84 via π–π stacking, while a protonated piperidine (B6355638) can form cation-π interactions with Phe330. nih.gov Generally, isoindoline derivatives show varied selectivity between AChE and BuChE. While some compounds exhibit dual inhibition, others show a preference for one enzyme over the other. ugr.esscience.gov For example, certain 1,3-thiazole-piperazine derivatives were found to be highly effective AChE inhibitors with minimal activity against BuChE. academie-sciences.fracademie-sciences.fr The tetrahedral geometry at key positions of the molecule appears to be a crucial requirement for high AChE inhibitory activity, as compared to a more planar geometry. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Isoindoline Derivatives
CompoundTarget EnzymeIC50 (µM)Inhibition Mode
Isoindolin-1,3-dione-acetohydrazide 8aAChE0.11 ± 0.05Competitive
Isoindolin-1,3-dione-acetohydrazide 8aBuChE7.2 ± 0.1-
Isoindolin-1,3-dione-acetohydrazide 8hAChE0.17 ± 0.06-
Isoindolin-1,3-dione-acetohydrazide 8hBuChE5.7 ± 0.2-

Data sourced from reference researchgate.net.

Cyclooxygenase (COX) Enzyme Interactions

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are key mediators of inflammation. nih.govjpp.krakow.pl Isoindoline derivatives have been explored as potential inhibitors of these enzymes. Phthalimide and isoindoline analogues bearing α-amino acids have been reported as promising COX-1/COX-2 inhibitors. researchgate.net

SAR studies on isoindoline-1,3-dione derivatives indicate that these compounds can exhibit good inhibitory activity against COX enzymes. ijlpr.comresearchgate.net The selectivity towards COX-1 or COX-2 can be modulated by specific substitutions. For instance, in one study, the ZJ1 derivative showed potent and selective blockage of the COX-2 enzyme, with activity higher than the standard drug Indomethacin. ijlpr.comresearchgate.net In contrast, the ZJ4 derivative displayed some selective ligand efficiency for COX-1. ijlpr.comresearchgate.net The binding mode appears to differ between the two isoforms; for COX-1, the amino group of the inhibitor may be more critical for binding, whereas for COX-2, an aryl group might be more effective. ijlpr.comresearchgate.net

The conversion of a succinimide (B58015) derivative to a tetrahydrophthalimide or a phthalimide derivative has been shown to increase anti-inflammatory activity, which is linked to COX inhibition. researchgate.net This suggests that the rigidity and electronic properties of the imide portion of the molecule are important for its interaction with the cyclooxygenase active site.

Table 2: COX Inhibitory Activity of Selected Isoindoline Derivatives
CompoundTarget EnzymeActivity
ZJ1COX-2Potent and selective inhibition
ZJ4COX-1Selective ligand efficiency
Phthalimide AnaloguesCOX-1/COX-2Promising inhibition

Data sourced from references researchgate.netijlpr.comresearchgate.net.

Kinase Inhibition (e.g., EGFR TK, CDK-2, HPK1)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov The isoindole and related oxindole (B195798) scaffolds have been identified as privileged structures for the development of kinase inhibitors. nih.gov

A series of isoindole-1,3-dione derivatives were identified as novel inhibitors of RSK2 (p90 ribosomal S6 kinase 2), a serine/threonine kinase expressed in various cancers. Some of these compounds exhibited moderate potency with IC50 values around 0.5 µM. rsc.org Similarly, oxindole derivatives have been synthesized and screened for inhibitory activity against transforming growth factor-β-activating kinase 1 (TAK1), with the most potent compound showing an IC50 of 8.9 nM in a biochemical assay. nih.gov SAR studies on these TAK1 inhibitors highlighted that a distal hydroxyl group was critical for activity. nih.gov While specific data for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine against EGFR TK, CDK-2, and HPK1 is not detailed in the provided context, the broader class of indole and isoindole derivatives shows significant potential for targeting a range of kinases.

Poly (ADP-ribose) Polymerase (PARP-1) Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process, making it an attractive target for cancer therapy. nih.gov Novel isoindolinone derivatives have been discovered as potent PARP-1 inhibitors, with some exhibiting single-digit nanomolar potency. nih.gov

Cellular Bioactivity in Controlled In Vitro Environments

Antiproliferative Effects on Cell Lines (excluding clinical efficacy)

Derivatives of the isoindole scaffold have demonstrated significant antiproliferative activity against a variety of human tumor cell lines in vitro. nih.govacs.org For example, novel ring systems such as aza-isoindolo-quinoxalines were screened against a panel of 60 human tumor cell lines by the National Cancer Institute. The most active derivatives showed potent growth inhibition, with pGI50 values ranging from 7.09 to 7.27. nih.gov SAR studies confirmed that the presence of methoxy (B1213986) substituents was important for this biological activity. nih.gov The antiproliferative effect of these compounds was associated with the induction of apoptosis and cell cycle arrest in the G2/M phase. nih.gov

In other studies, N-benzylisoindole-1,3-dione derivatives showed cytotoxic effects against adenocarcinoma (A549-Luc), MCF-7, HeLa, and HT-29 cell lines. acs.org The antiproliferative effects were found to vary depending on the substituents attached to the nitrogen atom and the core ring structure. acs.org Similarly, certain indole-aryl amide derivatives displayed good cytotoxic activity against HT29, HeLa, MCF7, PC-3, and Jurkat J6 cells, with one compound showing noteworthy selectivity towards the malignant colonic cell line HT29. nih.gov This compound was found to cause cell cycle arrest in the G1 phase and promote apoptosis. nih.gov

Table 3: Antiproliferative Activity of Selected Isoindole Derivatives on Various Cancer Cell Lines
Cell LineCompound ClassIC50 / pGI50Cellular Effect
Various (60 lines)Aza-isoindolo-quinoxalinespGI50: 7.09 - 7.27Apoptosis, G2/M arrest
MCF7Indole-aryl amide 2IC50: 0.81 µMCytotoxicity
PC3Indole-aryl amide 2IC50: 2.13 µMCytotoxicity
HT29Indole-aryl amide 5IC50: 2.61 µMG1 arrest, Apoptosis
A549, HeLa, C6Isoindole-1,3-dione 2aAnticancer activityCytotoxicity

Data sourced from references nih.govnih.govresearchgate.net.

Neuroprotective Mechanisms (e.g., Reduction of Oxidative Stress Markers)

Oxidative stress is a key factor in the pathology of various neuronal diseases. nih.gov Compounds capable of mitigating oxidative damage are considered to have neuroprotective potential. Indole-based derivatives have been developed as antioxidants and free radical scavengers with neuroprotective properties. nih.gov For example, derivatives of stobadine, a pyrido[4,3-b]indole, have shown remarkable antioxidant efficacy in rat brain homogenates by protecting lipids and creatine (B1669601) kinase from oxidative damage. nih.gov

While direct studies on this compound are limited in the provided context, the broader class of indole-containing compounds has shown promise in this area. For instance, thiamine (B1217682) and its derivatives have been shown to alleviate oxidative stress in the brain. mdpi.com The neuroprotective action of these compounds is often linked to their antioxidant and scavenger properties. nih.gov

Investigation of Molecular Targets and Binding Mechanisms of Isoindol-4-amine Derivatives

The therapeutic potential of isoindol-4-amine derivatives is intrinsically linked to their interactions with specific molecular targets within the body. Understanding these binding mechanisms at the receptor and enzyme levels, as well as their influence on cellular pathways, is crucial for elucidating their pharmacological effects and for the rational design of new, more potent, and selective agents.

Receptor Binding Affinity Studies

Derivatives of the 2,3-dihydro-1H-isoindole scaffold have been investigated for their affinity to various neurotransmitter receptors, demonstrating that structural modifications can significantly influence binding potency and selectivity.

One area of focus has been the dopamine receptors, particularly the D3 subtype, which is a key target in the treatment of neuropsychiatric disorders. Starting from a tetrahydroisoquinoline lead compound, a series of 5-substituted-2,3-dihydro-1H-isoindoles were designed and synthesized. Optimization of this series led to the identification of compounds with high affinity for the dopamine D3 receptor. For instance, a specific derivative demonstrated a pKi of 8.3, indicating strong binding, and exhibited over 100-fold selectivity for the D3 receptor compared to other aminergic receptors. nih.gov This high affinity and selectivity underscore the potential of the isoindole core in developing targeted therapies for conditions involving the dopaminergic system.

Furthermore, the broader class of indole derivatives, to which isoindoles are related, has been explored for its interaction with other receptor systems. Studies have shown that certain indole-based compounds can act as potent and highly selective agonists for the human beta-3 adrenergic receptor. nih.gov For example, a 1,7-cyclized indole analog was identified as a potent beta-3 adrenergic receptor agonist with an EC50 of 0.75 nM. nih.gov While not directly focused on the isoindol-4-amine structure, these findings highlight the versatility of the indole nucleus in targeting adrenergic receptors.

Additionally, isoindole-related structures have been evaluated for their affinity towards serotonin (B10506) receptors. A derivative of 2-(4-Dimethylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole demonstrated a Ki of 10 nM for the 5-hydroxytryptamine receptor 7, indicating significant binding affinity. bindingdb.org

These studies collectively suggest that the isoindole scaffold is a privileged structure for interacting with various G-protein coupled receptors. The nature and position of substituents on the isoindole ring system are critical determinants of both binding affinity and receptor selectivity.

Table 1: Receptor Binding Affinities of Representative Isoindole and Related Derivatives

Compound Class Receptor Target Measurement Value
5-substituted-2,3-dihydro-1H-isoindole Dopamine D3 pKi 8.3 nih.gov
1,7-cyclized indole analog Beta-3 Adrenergic Receptor EC50 0.75 nM nih.gov
2-(4-Dimethylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole derivative 5-hydroxytryptamine receptor 7 Ki 10 nM bindingdb.org
2-(4-Dimethylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole derivative Alpha-1A adrenergic receptor Ki 0.330 nM bindingdb.org

Enzyme Active Site Interactions

The isoindole core and its derivatives have also been identified as effective inhibitors of various enzymes, with their mechanism of action often involving direct interaction with the enzyme's active site.

A significant body of research has focused on the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. Several series of isoindoline-1,3-dione derivatives have been synthesized and shown to possess potent inhibitory activity against these enzymes. For instance, certain 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives exhibited IC50 values as low as 7.1 nM against AChE, a potency significantly greater than the reference drug donepezil. nih.gov Structure-activity relationship studies revealed that electron-withdrawing groups at specific positions on the phenyl ring enhanced inhibitory activity. nih.gov Molecular docking studies suggest that these compounds can interact with both the catalytic and peripheral active sites of the enzyme. mui.ac.ir

Another important enzyme family targeted by isoindole derivatives is the carbonic anhydrases (CAs). Novel isoindolinone derivatives have been shown to be potent inhibitors of human carbonic anhydrase I and II (hCA I and hCA II) isoforms, with Ki values in the low nanomolar range. nih.gov For example, some derivatives displayed Ki values for hCA I ranging from 11.48 to 87.08 nM and for hCA II from 9.32 to 160.34 nM. nih.gov The inhibitory mechanism is believed to involve the coordination of a sulfonamide moiety with the zinc ion in the enzyme's active site. nih.gov

Furthermore, the broader indole scaffold has been investigated for its ability to inhibit protein tyrosine kinases, which are crucial in cellular signaling and are often dysregulated in cancer. 3-substituted indolin-2-ones have been identified as a novel class of tyrosine kinase inhibitors that can selectively target different receptor tyrosine kinases (RTKs) such as the vascular endothelial growth factor (VEGF) receptor and the epidermal growth factor receptor (EGFR). nih.gov The selectivity is determined by the nature of the substituent at the 3-position of the indolin-2-one core. nih.gov

Table 2: Enzyme Inhibitory Activities of Representative Isoindoline and Isoindolinone Derivatives

Compound Class Enzyme Target Measurement Value
2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (m-Fluoro derivative) Acetylcholinesterase (AChE) IC50 7.1 nM nih.gov
2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (p-Methoxy derivative) Acetylcholinesterase (AChE) IC50 20.3 nM nih.gov
Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (para-fluoro substituted) Acetylcholinesterase (AChE) IC50 2.1 μM mui.ac.ir
Phenylisoindoline-1,3-dione derivative (Compound 6) Acetylcholinesterase (AChE) IC50 30 ± 3 µg/mL 2promojournal.com
Phenylisoindoline-1,3-dione derivative (Compound 4) Butyrylcholinesterase (BuChE) IC50 102 ± 10 µg/mL 2promojournal.com
Isoindolinone derivative Carbonic Anhydrase I (hCA I) Ki 11.48 ± 4.18 nM to 87.08 ± 35.21 nM nih.gov
Isoindolinone derivative Carbonic Anhydrase II (hCA II) Ki 9.32 ± 2.35 nM to 160.34 ± 46.59 nM nih.gov

Modulation of Cellular Pathways (e.g., Drug Efflux Pumps)

Beyond direct receptor or enzyme interactions, isoindol-4-amine derivatives and related compounds can modulate cellular pathways, including those involved in multidrug resistance. A key mechanism of multidrug resistance in both cancer cells and bacteria is the overexpression of drug efflux pumps, which actively transport therapeutic agents out of the cell.

Indole derivatives have emerged as promising inhibitors of bacterial efflux pumps, particularly NorA, a major facilitator superfamily (MFS) transporter in Staphylococcus aureus that confers resistance to fluoroquinolones and other antimicrobials. nih.govnih.gov Certain synthesized indole derivatives have been identified as potent NorA efflux pump inhibitors. nih.gov The mechanism of action involves increasing the intracellular accumulation of antibiotics, thereby restoring their efficacy. For example, one indole derivative, SMJ-5, was found to significantly increase the accumulation of ethidium (B1194527) bromide and norfloxacin (B1679917) in a NorA-overexpressing strain of S. aureus. nih.gov This inhibition of the efflux pump can also lead to the eradication of bacterial biofilms and prolong the post-antibiotic effect of conventional antibiotics. nih.gov

In the context of cancer chemotherapy, P-glycoprotein (P-gp) is a well-characterized efflux pump that contributes to multidrug resistance. nih.gov Indole-3-carbinol, a natural product found in cruciferous vegetables, has been shown to modulate P-gp expression in vinblastine-resistant human leukemic cells. nih.gov This compound was found to downregulate the levels of P-gp, thereby enhancing the cytotoxicity of the chemotherapeutic agent. nih.gov While these studies focus on the broader class of indoles, they suggest that the isoindole scaffold could be a valuable template for developing novel modulators of drug efflux pumps to overcome multidrug resistance in various therapeutic areas.

Future Research Directions and Unexplored Avenues for Isoindol 4 Amine Research

Development of Novel Synthetic Methodologies for Complex Isoindoline (B1297411) Analogues

Future research could focus on the development of novel and efficient synthetic routes to create a library of complex analogues of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine . While general methods for isoindoline synthesis exist, exploring new methodologies could provide access to derivatives with enhanced properties.

One promising avenue is the use of transition-metal-catalyzed C-H activation and functionalization reactions. These methods could allow for the direct modification of the isoindoline core, offering a more atom-economical and efficient approach compared to traditional multi-step syntheses. Another area for exploration is the development of asymmetric syntheses to produce enantiomerically pure isoindoline derivatives, which is crucial for studying their biological activities.

Furthermore, multicomponent reactions could be employed to rapidly generate a diverse range of complex isoindoline analogues from simple starting materials in a single step. For instance, a one-pot synthesis could be designed where the isoindoline core is formed and subsequently functionalized. The exploration of flow chemistry could also lead to more scalable and reproducible synthetic processes. A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Key Research Focus
Transition-Metal-Catalyzed C-H ActivationHigh atom economy, direct functionalization of the isoindoline core.Screening of various catalysts and ligands, optimization of reaction conditions.
Asymmetric SynthesisAccess to enantiomerically pure compounds for pharmacological studies.Development of chiral catalysts and auxiliaries for stereoselective transformations.
Multicomponent ReactionsRapid generation of molecular diversity, operational simplicity.Design of novel multicomponent reaction cascades for isoindoline synthesis.
Flow ChemistryImproved scalability, reproducibility, and safety.Adaptation of existing batch syntheses to continuous flow processes.

Table 1: Potential Synthetic Strategies for Complex Isoindoline Analogues

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The synthesis of complex molecules like isoindoline analogues can be significantly optimized by employing advanced spectroscopic techniques for real-time reaction monitoring. mdpi.compolito.it Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. researchgate.net

For instance, in-situ IR spectroscopy could be used to track the consumption of starting materials and the formation of the isoindoline product in real-time by monitoring characteristic vibrational bands. This would allow for precise determination of reaction endpoints and the identification of any side reactions. Similarly, real-time NMR spectroscopy could provide detailed structural information about the species present in the reaction mixture at any given time, aiding in the elucidation of reaction mechanisms. rsc.orgmagritek.com

Fluorescence spectroscopy could also be a powerful tool, particularly if fluorescent isoindoline derivatives are being synthesized. nih.govrsc.org The change in fluorescence intensity or wavelength could be used to monitor the progress of the reaction. nih.gov The application of these techniques would not only enhance the efficiency and reproducibility of the synthesis of This compound analogues but also deepen the understanding of the underlying chemical transformations. A summary of applicable spectroscopic techniques is provided in Table 2.

Spectroscopic Technique Information Provided Potential Application in Isoindoline Synthesis
In-situ Infrared (IR) SpectroscopyReal-time concentration of reactants and products, identification of functional groups.Optimization of reaction time, temperature, and catalyst loading.
Raman SpectroscopyComplementary vibrational information to IR, suitable for aqueous and solid-phase reactions.Monitoring of reactions in various media, analysis of polymorphic forms.
Real-Time NMR SpectroscopyDetailed structural information, identification of intermediates and byproducts.Elucidation of reaction mechanisms, determination of stereoselectivity.
Fluorescence SpectroscopyHighly sensitive detection of fluorescent species.Monitoring the formation of fluorescent isoindoline derivatives, high-throughput screening.

Table 2: Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

In-depth Computational Analysis of Isoindoline Conformational Dynamics and Reactivity

Computational chemistry offers a powerful toolkit for investigating the structural and electronic properties of molecules, which can guide the design of new isoindoline derivatives with desired characteristics. Future research should include an in-depth computational analysis of the conformational dynamics and reactivity of This compound and its analogues.

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the isoindoline ring and the impact of different substituents on its flexibility. nih.gov This information is crucial for understanding how these molecules might interact with biological targets. Density functional theory (DFT) calculations could be used to predict various molecular properties, such as electronic structure, reactivity indices, and spectroscopic signatures.

For example, DFT calculations could help to identify the most likely sites for electrophilic or nucleophilic attack, thereby guiding the design of new synthetic reactions. Furthermore, computational methods could be used to predict the binding modes and affinities of isoindoline derivatives to specific protein targets, which would be invaluable for drug discovery efforts. The integration of computational and experimental studies will be key to accelerating the development of new isoindoline-based compounds.

Elucidation of Broader Biological Mechanisms of Isoindol-4-amine Scaffolds in Diverse Biological Systems

The isoindoline scaffold is present in a number of compounds with a wide range of biological activities. A comprehensive investigation into the broader biological mechanisms of isoindol-4-amine scaffolds is a critical area for future research. This would involve screening This compound and a library of its analogues against a diverse panel of biological targets.

Initial studies could focus on targets where other isoindoline-containing molecules have shown activity, such as enzymes, receptors, and ion channels. High-throughput screening assays could be used to identify initial hits, which could then be further investigated to determine their mechanism of action. Techniques such as cell-based assays, proteomics, and transcriptomics could be employed to understand the cellular effects of these compounds and to identify their molecular targets.

Moreover, the development of chemical probes based on the isoindol-4-amine scaffold could be a valuable tool for studying biological systems. These probes could be used to identify and characterize new protein targets and to elucidate novel biological pathways. A deeper understanding of the biological mechanisms of this class of compounds could lead to the development of new therapeutic agents for a variety of diseases.

Exploration of New Functionalizations and Derivatizations for Material Science or Analytical Applications (e.g., Dyes, Fluorescent Probes)

Beyond their potential biological applications, isoindoline derivatives could also find use in material science and as analytical tools. The isoindole core, a related and often accessible structure from isoindolines, is known to be a component of some fluorescent dyes. nih.gov Future research should explore the functionalization and derivatization of the This compound scaffold to create novel dyes and fluorescent probes. bio-techne.com

By introducing different substituents onto the isoindoline ring, it may be possible to tune the photophysical properties of these molecules, such as their absorption and emission wavelengths, quantum yields, and photostability. This could lead to the development of new fluorescent probes for various applications, including bioimaging, sensing, and diagnostics. dojindo.com For example, a fluorescent isoindoline derivative could be designed to specifically label a particular organelle within a cell or to detect the presence of a specific analyte.

In the realm of material science, isoindoline-based molecules could be investigated as components of organic light-emitting diodes (OLEDs), solar cells, or other electronic devices. The ability to tailor their electronic properties through chemical modification makes them attractive candidates for these applications. The synthesis and characterization of a range of functionalized isoindoline derivatives will be the first step towards unlocking their potential in these exciting fields.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine?

  • Methodological Answer : Employ factorial design (e.g., Taguchi or Box-Behnken) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. Statistical analysis of yield and purity data can identify optimal conditions while minimizing experimental runs . Coupling this with computational reaction path searches (using quantum chemical calculations) can predict intermediates and transition states, as demonstrated in ICReDD’s workflow .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to resolve stereochemistry and substituent positions. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is recommended, as outlined in protocols for structurally similar amines .

Q. How can researchers address solubility challenges for this compound in aqueous-based assays?

  • Methodological Answer : Conduct a co-solvency study using DMSO-water or ethanol-water mixtures to determine the Hansen solubility parameters. Alternatively, employ surfactants like Tween-80 or cyclodextrin derivatives to enhance solubility without altering biological activity, as validated in studies on hydrophobic indole derivatives .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina or Schrödinger Glide) using crystal structures of target proteins (e.g., enzymes or receptors). Validate predictions with molecular dynamics (MD) simulations to assess binding stability under physiological conditions. This approach is analogous to antimicrobial screening workflows for indole-pyrimidine hybrids .

Q. How can kinetic isotope effects (KIEs) be utilized to elucidate the reaction mechanism of this compound in catalytic processes?

  • Methodological Answer : Synthesize deuterated or ¹³C-labeled analogs and compare reaction rates under identical conditions. A primary KIE (k_H/k_D > 2) suggests bond cleavage at the rate-determining step, while secondary KIEs indicate steric or electronic effects. Such methods are critical in studying reaction fundamentals for isoindole derivatives .

Q. What strategies mitigate data contradictions between in vitro and in vivo studies for this compound?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Incorporate parameters like metabolic stability (e.g., cytochrome P450 assays), plasma protein binding, and tissue distribution coefficients. Cross-validate with LC-MS/MS quantification in biological matrices, as described in toxicokinetic frameworks .

Q. How can researchers design a scalable synthesis route while maintaining stereochemical fidelity?

  • Methodological Answer : Implement continuous-flow chemistry to control reaction exothermicity and residence time, reducing racemization risks. Optimize chiral auxiliary or catalyst recycling (e.g., immobilized enzymes or metal-organic frameworks) using quality-by-design (QbD) principles, as applied to isoindoline-based intermediates .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation or Probit analysis) to calculate EC₅₀/LC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput data, machine learning algorithms (e.g., random forests) can identify toxicity pathways, as demonstrated in high-throughput chemical risk assessments .

Q. How should researchers validate the reproducibility of spectral data across laboratories?

  • Methodological Answer : Adopt standardized NMR acquisition parameters (e.g., pulse sequences, relaxation delays) and reference compounds (e.g., tetramethylsilane for ¹H NMR). Participate in interlaboratory round-robin trials with blinded samples, following protocols established for indole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine
Reactant of Route 2
Reactant of Route 2
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.